molecular formula C14H23ClN2O2 B15345576 [2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride CAS No. 77966-27-9

[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride

Cat. No.: B15345576
CAS No.: 77966-27-9
M. Wt: 286.80 g/mol
InChI Key: QNZMKNCNALLYHV-UHFFFAOYSA-N
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Description

[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound with the molecular formula C13H21ClN2O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyaniline group and a diethylazanium chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 4-ethoxyaniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical processes in microorganisms. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby halting the enzymatic reaction .

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Methoxyanilino)-2-oxoethyl]-diethylazanium chloride: Similar structure but with a methoxy group instead of an ethoxy group.

    [2-(4-Chloroanilino)-2-oxoethyl]-diethylazanium chloride: Contains a chloro group in place of the ethoxy group.

    [2-(4-Nitroanilino)-2-oxoethyl]-diethylazanium chloride: Features a nitro group instead of an ethoxy group.

Uniqueness

[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

77966-27-9

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

2-(diethylamino)-N-(4-ethoxyphenyl)acetamide;hydrochloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-4-16(5-2)11-14(17)15-12-7-9-13(10-8-12)18-6-3;/h7-10H,4-6,11H2,1-3H3,(H,15,17);1H

InChI Key

QNZMKNCNALLYHV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)OCC.Cl

Origin of Product

United States

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